7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a dipropylamino group at the 7-position and a trifluoromethyl group at the 4-position of the quinoline ring. This compound is notable for its unique structural features, including the presence of fluorine atoms, which significantly influence its chemical properties and biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 288.26 g/mol.
The chemical reactivity of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one can be explored through various synthetic pathways. It may undergo nucleophilic substitutions due to the presence of the trifluoromethyl group, which can stabilize negative charges formed during reactions. Additionally, this compound can participate in electrophilic aromatic substitution reactions, where the electron-rich quinoline ring can react with electrophiles.
For example, reactions involving phosphonyl reagents have been documented, where similar quinoline derivatives were reacted under acidic conditions to yield phosphonates in moderate yields . The specific conditions and reagents used can greatly affect the outcomes and yields of these reactions.
Quinoline derivatives, including 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one, are known for their diverse biological activities. They exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dipropylamino group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Studies have shown that related compounds possess significant antioxidant activities and can inhibit cancer cell growth . The trifluoromethyl group is also associated with enhanced biological activity due to increased metabolic stability and altered pharmacokinetic profiles.
The synthesis of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one can be achieved through several methods:
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one has potential applications in various fields:
Interaction studies involving 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Such studies are crucial for assessing the therapeutic potential and safety profile of this compound.
Several compounds share structural similarities with 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
6-Amino-4-trifluoromethylquinolin-2(1H)-one | 328955-57-3 | 0.97 | Lacks dipropylamino group; retains trifluoromethyl functionality |
6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | 847900-73-6 | 0.91 | Contains bromine instead of dipropylamino; different reactivity |
6-Amino-4-(difluoromethyl)quinolin-2(1H)-one | 328955-81-3 | 0.94 | Substituted with difluoromethyl group; alters electronic properties |
7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | 328955-61-9 | 0.91 | Similar structure but lacks amino functionality |
These compounds illustrate the diversity within the quinoline family while highlighting the unique aspects of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one, particularly its dipropylamino substituent which enhances its biological activity profile compared to others.